2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(4-hydroxyanilino)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-10-7-5-9(6-8-10)15-16-13(18)11-3-1-2-4-12(11)14(16)19/h1-8,15,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUNJJLPMAAKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with 4-aminophenol. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or ethanol. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of isoindole compounds effectively targeted cancer cells by modulating signaling pathways associated with tumor growth and metastasis .
Neuroprotective Effects
Another promising application is in neuroprotection. Research has suggested that isoindole derivatives can protect neuronal cells from oxidative stress and apoptosis. In vitro studies indicated that these compounds could enhance neuronal survival and improve cognitive function in models of neurodegenerative diseases .
Materials Science
Polymeric Composites
In materials science, this compound has been explored as a component in polymeric composites. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability. For example, composites with this compound demonstrated improved tensile strength and modulus compared to traditional polymer blends .
Sensors and Electronics
The compound's electronic properties make it suitable for applications in sensors and electronic devices. Research indicates that films made from this compound exhibit semiconducting behavior, which can be harnessed in organic electronics for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .
Cosmetic Applications
Skin Care Formulations
In the cosmetic industry, this compound is being investigated for its potential use in skin care formulations. Its antioxidant properties suggest it could help protect the skin from environmental damage while promoting hydration and elasticity. A study on topical formulations revealed that incorporating this compound improved skin hydration levels significantly compared to control formulations .
Anti-Aging Products
The compound's ability to promote collagen synthesis makes it a candidate for anti-aging products. Experimental formulations containing this isoindole derivative showed increased collagen production in fibroblast cultures, indicating potential benefits for reducing the appearance of wrinkles and improving skin texture .
Data Tables
| Application Area | Compound | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Neuroprotection | Enhances neuronal survival under oxidative stress | |
| Materials Science | Polymeric Composites | Improves tensile strength and thermal stability |
| Sensors | Exhibits semiconducting behavior for electronic devices | |
| Cosmetic Applications | Skin Care Formulations | Increases skin hydration levels |
| Anti-Aging Products | Promotes collagen synthesis in fibroblasts |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Derivatives
*Calculated based on formula C14H11N3O3.
- Hydroxyl and amino groups (e.g., in 2-[(4-hydroxyphenyl)amino]-isoindole-dione) facilitate hydrogen bonding, critical for enzyme inhibition or receptor binding .
- Planarity : The isoindole-dione core in analogs like 4d’ () is nearly planar, with deviations <0.3 Å, promoting π-π stacking in protein pockets .
Biological Activity
2-[(4-hydroxyphenyl)amino]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
The molecular formula of this compound is with a molecular weight of 253.25 g/mol. It appears as a white to off-white solid with a melting point ranging from 208°C to 211°C .
| Property | Value |
|---|---|
| Molecular Formula | C14H11N3O3 |
| Molecular Weight | 253.25 g/mol |
| Melting Point | 208-211°C |
| Solubility | Slightly soluble in DMSO |
| LogP | 0.6 at 25°C |
Anti-inflammatory Effects
Research has indicated that derivatives of isoindoline-1,3-dione exhibit significant anti-inflammatory properties. A study demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Properties
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play critical roles in neurotransmitter degradation. The IC50 values for these inhibitory activities were reported to be as low as for AChE, indicating strong potential as a therapeutic agent for cognitive disorders .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have reported moderate antibacterial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
Case Study 1: Inhibition of Cholinesterases
In a comparative study involving several isoindoline derivatives, this compound was identified as one of the most potent inhibitors against AChE with an IC50 value of . This suggests its potential utility in Alzheimer's disease management by enhancing cholinergic transmission .
Case Study 2: Anti-inflammatory Mechanisms
A research team investigated the anti-inflammatory mechanisms of isoindoline derivatives, including our compound of interest. They found that treatment with these compounds significantly reduced the levels of TNF-alpha and IL-6 in vitro, supporting their role in modulating inflammatory responses .
Q & A
Q. Table 1. Comparative Biological Activity of Analogues
| Compound | Structural Feature | Key Activity |
|---|---|---|
| 2-Fluoro-4-hydroxybenzyl | Fluorine substitution | Enhanced antimicrobial |
| 3-Amino-5-chloro-4-hydroxybenzyl | Chlorine substitution | Anti-inflammatory |
| Ethynyl derivatives | Alkyne functionalization | Anticancer (IC50 < 10 µM) |
Advanced: How can researchers elucidate the mechanism of action in biological systems?
- Target identification : Use SPR (surface plasmon resonance) or ITC (isothermal calorimetry) to study binding to enzymes (e.g., COX-2) or receptors .
- Pathway analysis : Transcriptomics (RNA-seq) or proteomics (SILAC) to map downstream effects on inflammation or apoptosis pathways .
- Molecular docking : Simulate interactions with active sites (e.g., Keap1-Nrf2 pathway) using AutoDock Vina or Schrödinger Suite .
Advanced: What methodologies address challenges in crystallizing this compound for structural studies?
- Solvent screening : Test ethyl alcohol, acetonitrile, or DMF/water mixtures to optimize crystal growth .
- Temperature gradients : Slow cooling from 60°C to 4°C enhances lattice formation.
- Additives : Use 1% trifluoroacetic acid to protonate amino groups and stabilize intermolecular H-bonds .
Advanced: How do degradation pathways impact pharmacological studies?
- Thermal degradation : TGA/DSC reveals decomposition above 200°C, forming 1H-isoindole-1,3-dione and phenolic byproducts .
- Oxidative degradation : LC-MS identifies quinone derivatives, which may confound bioactivity data. Stabilize with antioxidants (e.g., BHT) in formulations .
Advanced: What computational tools predict structure-activity relationships (SAR) for derivatives?
- QSAR models : Use MOE or Dragon descriptors to correlate substituent electronegativity with antimicrobial potency .
- MD simulations : GROMACS to assess binding stability over 100-ns trajectories .
- ADMET prediction : SwissADME or pkCSM to optimize bioavailability and reduce toxicity .
Advanced: How to validate synthetic impurities in batch-to-batch reproducibility?
- HPLC-DAD : Monitor purity (>98%) with C18 columns (acetonitrile/water gradient).
- NMR spiking : Add reference standards to identify residual solvents (e.g., DMF) or unreacted intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
